molecular formula C20H32O3 B032138 5(S)-Hete CAS No. 70608-72-9

5(S)-Hete

Cat. No. B032138
CAS RN: 70608-72-9
M. Wt: 320.5 g/mol
InChI Key: KGIJOOYOSFUGPC-JGKLHWIESA-N
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Description

Synthesis Analysis

The synthesis of 5(S)-HETE involves the oxygenation of arachidonic acid by 5-lipoxygenase, leading to the formation of this hydroxyeicosatetraenoic acid derivative. Innovative synthetic methods have been developed for the selective production of octadeuterated 5-HETE, which is crucial for GC-MS quantitation and studies on its biological functions and mechanisms (Hubbard, Phillips, & Taber, 1982).

Molecular Structure Analysis

The molecular structure of 5(S)-HETE is characterized by its hydroxy group at the 5th carbon of the eicosatetraenoic chain, contributing to its biological activity and interactions with cellular receptors and enzymes. Structural analyses, including X-ray diffraction, have been applied to related heterocyclic compounds to understand their arrangement and properties, providing insights into the behavior and function of 5(S)-HETE analogs (Takimiya, Konda, Ebata, Niihara, & Otsubo, 2005).

Chemical Reactions and Properties

5(S)-HETE can undergo various chemical reactions, including further oxidation and conversion into other bioactive metabolites. Its reactivity is a subject of interest for synthesizing structurally and functionally diverse heterocycles, which are critical in medicinal chemistry and biological research. Studies on the synthesis of heterocyclic compounds provide a foundation for understanding the chemical behavior and potential applications of 5(S)-HETE and its derivatives (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013).

Physical Properties Analysis

The physical properties of 5(S)-HETE, including its solubility, melting point, and stability, are influenced by its molecular structure. Research on related heterocyclic compounds and their physical and chemical properties helps to elucidate the characteristics of 5(S)-HETE, facilitating its use in experimental and clinical settings (Martins, Frizzo, Moreira, Zanatta, & Bonacorso, 2008).

Chemical Properties Analysis

The chemical properties of 5(S)-HETE, including its reactivity and interactions with biological molecules, are pivotal for its role in cellular signaling and pathophysiological processes. Understanding these properties through the study of heterocyclic chemistry and the synthesis of related compounds offers insights into the mechanisms of action of 5(S)-HETE and its potential therapeutic applications (Isambert & Lavilla, 2008).

Scientific Research Applications

  • Prostate Cancer Research : 5-HETE acts as a survival factor for human prostate cancer cells, suggesting a link between dietary fat and prostate cancer progression (Ghosh & Myers, 1998).

  • Immunological Studies : It stimulates human polymorphonuclear neutrophils to mobilize intracellular calcium, differing from mechanisms used by leukotriene B4 and platelet-activating factor (O’Flaherty, Jacobson, & Redman, 1988).

  • Analytical Applications : 5-HETE analysis is used for assessing the activation of the 5-lipoxygenase pathway in biological fluids like lung perfusates (Strife, Voelkel, & Murphy, 1987).

  • Obstetrics and Gynecology : It influences uterine contractility in vitro and is found in increased concentrations in human amniotic fluid at term, linking it to parturition processes (Romero et al., 1989).

  • Cellular Metabolism : 5(S)-HETE is esterified into phospholipids and triglycerides in stimulated neutrophils, potentially altering their membrane characteristics (Stenson & Parker, 1979).

  • Molecular Signaling : It acts via a down-regulatable, G protein-linked mechanism in human neutrophils (O’Flaherty & Rossi, 1993).

  • Biochemical Pathways : 5-HETE and 5-HEPE increase the nuclear translocation of Nrf2 and upregulate the expression of enzymes regulated by Nrf2 (Nagahora et al., 2017).

  • Neutrophil Function : It influences neutrophil function by elevating cytosolic Ca2+ and promoting protein kinase C mobilization (O’Flaherty & Nishihira, 1987).

  • Analytical Chemistry : It is an index of 5-lipoxygenation of arachidonic acid in biological fluids, detectable by GC-MS (Ogletree et al., 1982).

  • Infection and Allergic Responses : 5(S)-HETE plays key roles in bacterial infection and allergic responses (Clark et al., 2011).

properties

IUPAC Name

(5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIJOOYOSFUGPC-JGKLHWIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017281
Record name 5-Hydroxy-6,8,11,14-eicosatetraenoic acid
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5(S)-Hete

CAS RN

330796-62-8, 70608-72-9
Record name 6,8,11,14-Eicosatetraenoic-d8 acid, 5-hydroxy-, (5S,6E,8Z,11Z,14Z)-
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Record name 5-Hydroxyeicosatetraenoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-HETE
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Record name 5-Hydroxy-6,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-5(S)-Hydroxy-(6E,8Z,11Z,14Z)-eicosatetraenoic acid
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Record name 5-HETE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A suspension of human neutrophils in buffer is incubated for 3 min at 30° C. with (14C)-arachidonic acid (AA) and calcium ionophore A23187. Citric Acid (2M) /NDGA* (10 mM) is used to quench the reaction. Following the addition of a trace amount of (3H)-5-HETE together with an excess of unlabeled 5-HETE to each tube, the mixture is extracted with chloroform/methanol. The organic layer is washed with dilute hydrochloric acid and the total volume is transferred to glass tubes and dried in vacuo. The residue is dissolved in a small volume of chloroform and is spotted on silica gel TLC sheets which are developed with an ethyl acetate/isooctane/water/acetic acid solvent system
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Synthesis routes and methods II

Procedure details

For enzyme assay, 100-200 μl of enzyme was incubated in the presence and absence of test compound (prepared in DMSO) for 10 minutes at 30° C. in 0.05M Tris-HCl buffer (pH 7.2) containing 1 mM glutathione, 2 mM CaCl2, 14 μM indomethacin and 0.25 and 0.5 mM EDTA (final volume 400 μl). The final DMSO concentration in these assays was 4%. The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations were carried out for 10 minutes at 37° C. in a shaking water bath. The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes were vigorously vortexed. The 14C-5-HETE generated by the enzyme was extracted into the acidified ether layer which was separated from the aqueous layer by freezing the assay tubes in a dry ice/acetone bath prior to decanting the liquid ether layer. The ether layer was evaporated to dryness under N2, the residue dissolved in 65 μl chloroform:methanol (2:1 v/v), prior to separating 14C-5-HETE from other 14C-labeled compounds on silica gel impregnated glass fiber TLC plates utilizing an elution solvent of isoctane:methylethylketone:acetic acid (100:9:1 v/v). 14C-5-HETE was identified by its co-chromatography with a chemically synthesized standard. The radioactive peaks of the chromatogram were cut out and the radioactivity was quantitated by liquid scintillation counting. The amount of 5-HETE obtained per sample was expressed as the percent of total and was calculated in the basis of: ##EQU2## in order to evaluate the effect of the test compounds, the mean percent inhibition of 14C-5-HETE production was calculated. The IC50 for a drug was determined from a linear regression analysis of a plot of the mean percent inhibition vs drug concentration.
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Synthesis routes and methods III

Procedure details

76 μl of 50 mM Tris-HCl buffer (pH 7.4) containing 2.56 mM of CaCl2 and 2.56 mM of ATP and 20 μl of 5-lipoxygenase sample prepared above were added to 2μl of a solution containing a prescribed amount of the diarylheptanoide derivative (1) prepared in Example 1 in DSMO. The mixture was incubated at 37° C. After 15 minutes, the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid. The reaction mixture was centrifuged (1300 rpm, 30 min., 40° C.). The amount of 5-HETE in the supernatant was measured by HPLC (column: Nova-pak 5C18; eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added; flow rate: 0.8 ml/min.; wavelength: 235 nm). The amount of 5-HETE produced was calculated from the peak area of the 5-HETE. This procedure was repeated twice to determine the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1) from the average production amount of 5-HETE. The results are shown in FIG. 1, which indicates the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1).
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Synthesis routes and methods IV

Procedure details

RBL-1 cells (1.57×107 cells/tube) were preincubated for 10 minutes at 37° C. in the presence of the indicated drugs or vehicle (1% DMSO). Following the transfer of the assay tubes to an icebath, the reaction was initiated by the sequential addition of calcium ionophore A23187, an agent which increases the ability of divalent ions such as Ca++ to cross biological membranes (final concentration=1.9 μM) and 55 μM 1-14C-arachidonic acid (New England Nuclear) at a final specific activity of 3000-4000 cpm/nmole. The final volume in each tube was 1 ml. The assay tubes were incubated at 37° C. for 5 minutes, and the reaction was stopped by transferring the tubes to ice and adjusting the pH of the reaction mixture to pH 3.0-3.5 by the addition of 1M citric acid.
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Synthesis routes and methods V

Procedure details

Into 5 μl of a solution of the test compound in dimethylsulfoxide, 750 μl of a 1/15M phosphate buffer (pH 7.4) which was prepared by dissolving a wrapper of phosphate buffer powder (Yatron) in 10 ml of water, 40 μl of a 30 mM aqueous calcium chloride solution, 50 μl of a 20 mM aqueous GSH (glutathione, reduced form) solution, 50 μl of a 40 mM aqueous ATP (adenosine-5-triphosphate) solution and 100 μl of guinea pig polymorphonuclear leukocyte enzyme were added, followed by stirring at 25° C. for 5 minutes. To initiate the reaction, 5 μl of arachidic acid (10 mg/ml ethanol) were added to said mixture and the mixture was stirred at 25° C. for 5 minutes. 50 μl of 2N hydrochloric acid were added to the reaction mixture to terminate the reaction. 2.0 ml of ethyl acetate containing an internal standard substance (internal standard substance: 2 μg/ml of isoamyl paraben) were then added to the reaction mixture. The resulting mixture was extracted for 1 minute by a mixer, followed by centrifugal separation at 3000 rpm for 5 minutes. The ethyl acetate layer was separated, evaporated to dryness under reduced pressure and then dissolved in 200 μl of acetonitrile. By high-performance liquid chromatography, the amount of 5-HETE formed was determined. From the determination of 5-HETE of the control without the test compounds and that of the test compounds, an inhibition rate (%) was found and the 50% inhibition concentration of the test compounds against 5-lipoxygenase was determined. The results are shown in Table 12.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
XZ Ding, WG Tong, TE Adrian - Oncology, 2003 - karger.com
Pancreatic carcinoma is characterized by poor prognosis and lack of response to conventional therapy. The reasons for this are not fully understood. We have reported that inhibition of 5…
Number of citations: 75 karger.com
WS Powell, F Gravelle, S Gravel - Journal of Biological Chemistry, 1992 - Elsevier
Human polymorphonuclear leukocytes (PMNL) convert 6-trans isomers of leukotriene B4 (LTB4) to dihydro metabolites (Powell, WS, and Gravelle, F. (1988) J. Biol. Chem. 263, 2170-…
Number of citations: 172 www.sciencedirect.com
DB Bittleman, TB Casale - American journal of respiratory cell and …, 1995 - atsjournals.org
The 5(R) and 5(S) hydroxyeicosatetraenoic acids (5[R]-HETE, 5[S]-HETE) are important inflammatory mediators in lung diseases: they increase mucus, induce airway contraction, and …
Number of citations: 45 www.atsjournals.org
KG Primdahl, Y Stenstrøm, TV Hansen, A Vik - Chemistry and Physics of …, 2016 - Elsevier
Short and stereoselective syntheses of the two hydroxylated polyunsaturated fatty acid metabolites, namely 5-(S)-HETE and 5-(S)-HEPE, are reported in 23% and 30% overall yields, …
Number of citations: 11 www.sciencedirect.com
C Chavis, I Vachier, P Chanez, J Bousquet… - The Journal of …, 1996 - rupress.org
5-Lipoxygenase activation of human blood polymorphonuclear cells (PMN) from asthmatic patients (asthmatics) was studied to investigate whether differences may exist with healthy …
Number of citations: 112 rupress.org
W Jian, SH Lee, MV Williams, IA Blair - Journal of Biological Chemistry, 2009 - ASBMB
Lipoxygenases (LOs) convert polyunsaturated fatty acids into lipid hydroperoxides. Homolytic decomposition of lipid hydroperoxides gives rise to endogenous genotoxins such as 4-oxo-…
Number of citations: 27 www.jbc.org
KV Honn, IM Grossi, CA Diglio… - The FASEB …, 1989 - Wiley Online Library
A 12‐lipoxygenase metabolite of arachidonic acid, 12(S)‐hydroxyeicosatetraenoic acid (12[S]‐HETE), which is produced by platelets and tumor cells, was tested for its ability to induce …
Number of citations: 146 faseb.onlinelibrary.wiley.com
ZZ Zeng, CR Yellaturu, I Neeli, GN Rao - Journal of Biological Chemistry, 2002 - ASBMB
To understand the role of eicosanoids in angiogenesis, we have studied the effect of lipoxygenase metabolites of arachidonic acid on human microvascular endothelial cell (HMVEC) …
Number of citations: 65 www.jbc.org
B Zhang, H Cao, GN Rao - Cancer research, 2005 - AACR
To determine whether the lipoxygenase metabolites of arachidonic acid, 5(S)-, 12(S)-, and 15(S)-hydroxyeicosatetraenoic acids [5(S)-HETE, 12(S)-HETE, and 15(S)-HETE, respectively] …
Number of citations: 81 aacrjournals.org
T Shimazaki, Y Kobayashi, F Sato - Chemistry Letters, 1988 - journal.csj.jp
c 1988 The Chemical Society of Japan Page 1 CHEMISTRY LETTERS, pp. 1785-1788, 1988. c 1988 The Chemical Society of Japan Stereospecific Total Synthesis of Dimorphecolic Acid, 5 …
Number of citations: 8 www.journal.csj.jp

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